2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thiophene derivative reacts with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil contain the pyrimidine ring.
Trifluoromethyl compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine feature the trifluoromethyl group.
Uniqueness
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c12-11(13,14)8-4-6(7-2-1-3-19-7)16-10(17-8)20-5-9(15)18/h1-4H,5H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBDROUCVEGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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